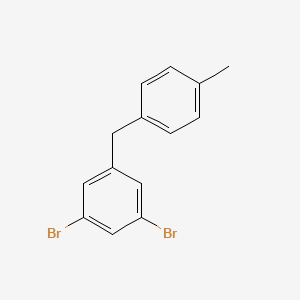
1,3-Dibromo-5-(4-methylbenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 4-methylbenzyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(4-methylbenzyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(4-methylbenzyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to construct complex molecular structures.
Biology: In the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(4-methylbenzyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methylbenzyl group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the benzyl group.
1,3-Dibromo-4-methylbenzene: Similar structure with a different position of the methyl group.
1,3-Dibromo-5-(4-chlorobenzyl)benzene: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dibromo-5-(4-methylbenzyl)benzene is unique due to the presence of both bromine atoms and the 4-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C14H12Br2 |
|---|---|
Peso molecular |
340.05 g/mol |
Nombre IUPAC |
1,3-dibromo-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10-2-4-11(5-3-10)6-12-7-13(15)9-14(16)8-12/h2-5,7-9H,6H2,1H3 |
Clave InChI |
CTUXOWQLPPTOMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


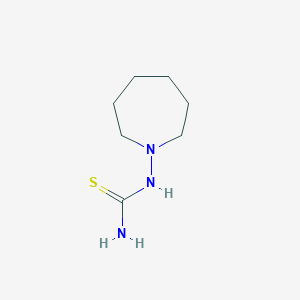

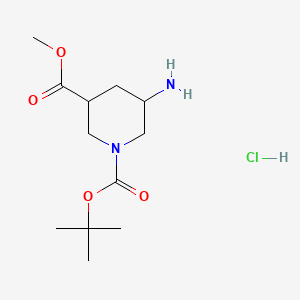
![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)



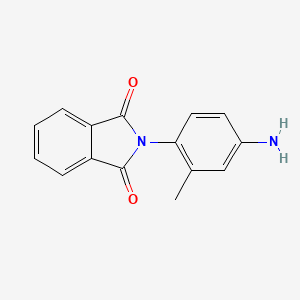
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)
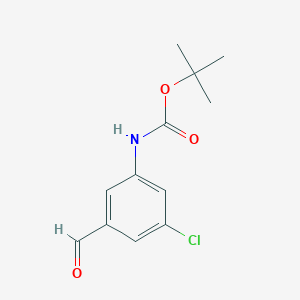

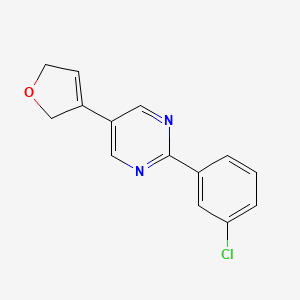
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
